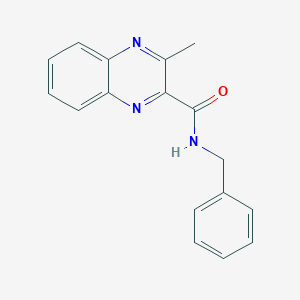
N-Benzyl-3-methylquinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3-methylquinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core with a benzyl group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzyl-3-methylquinoxaline-2-carboxamide can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by cyclization and subsequent functionalization. For instance, the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst can yield the intermediate, which is then cyclized to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-3-methylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have different biological activities.
Reduction: Reduction reactions can convert the carboxamide group to an amine, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Aminoquinoxalines
Substitution: Various substituted quinoxalines with different functional groups
Wissenschaftliche Forschungsanwendungen
N-Benzyl-3-methylquinoxaline-2-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Industry: The compound is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of N-Benzyl-3-methylquinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Molecular docking studies have shown that it can bind to human DNA topoisomerase and vascular endothelial growth factor receptor, indicating its potential as an antineoplastic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenylquinoxaline-2-carboxamide
- N-(Naphthalen-1-ylmethyl)quinoxaline-2-carboxamide
- Quinoxaline-2-carboxamide derivatives
Uniqueness
N-Benzyl-3-methylquinoxaline-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the carboxamide group provides opportunities for further functionalization, making it a versatile scaffold for drug development .
Eigenschaften
CAS-Nummer |
112369-35-4 |
|---|---|
Molekularformel |
C17H15N3O |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
N-benzyl-3-methylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-12-16(20-15-10-6-5-9-14(15)19-12)17(21)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |
InChI-Schlüssel |
IKNJXYGERSHFQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


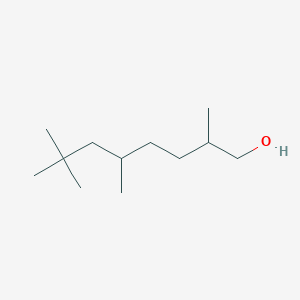
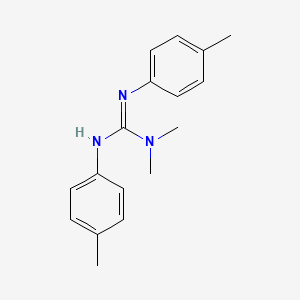

![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
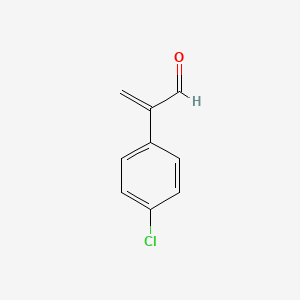
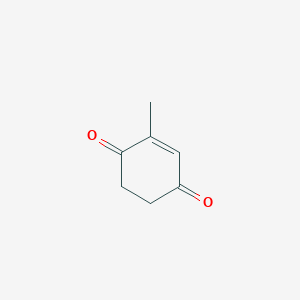
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
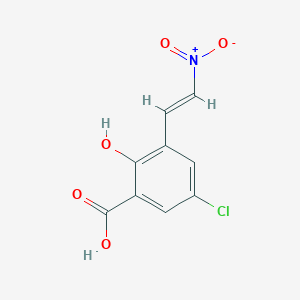

![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
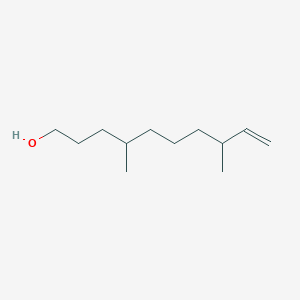
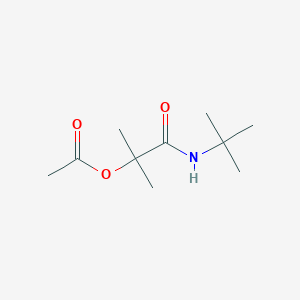
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
